5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
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Overview
Description
5-Methoxy-1-methyl-1H-Benzimidazole-2-methanol: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring substituted with a methoxy group at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 5-methoxy-2-nitroaniline with formaldehyde and subsequent reduction of the nitro group to form the benzimidazole ring . The reaction conditions often include the use of catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1-methyl-1H-Benzimidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-1-methyl-1H-Benzimidazole-2-methanol is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore their efficacy in treating various diseases .
Industry: In the industrial sector, benzimidazole compounds are used as corrosion inhibitors, stabilizers for plastics, and as intermediates in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes such as tubulin polymerase, which is crucial for cell division. By binding to the enzyme, they prevent the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, benzimidazoles can interact with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .
Comparison with Similar Compounds
5-Methoxy-2-benzimidazolethiol: Similar structure with a thiol group instead of a hydroxymethyl group.
2-Methylbenzimidazole: Lacks the methoxy and hydroxymethyl groups, making it less functionalized.
Omeprazole: A well-known benzimidazole derivative used as a proton pump inhibitor.
Uniqueness: 5-Methoxy-1-methyl-1H-Benzimidazole-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and hydroxymethyl groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(5-methoxy-1-methylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-5,13H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQYYNACBOPARZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68426-83-5 |
Source
|
Record name | (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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